Cas no 98968-67-3 (methyl 2-amino-4-chloro-3-methylbenzoate)
methyl 2-amino-4-chloro-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-amino-4-chloro-3-methyl-, methyl ester
- 2-Amino-4-chloro-3-methyl-benzoic acid methyl ester
- methyl 2-amino-4-chloro-3-methylbenzoate
- SXQHVYMOFKXKPG-UHFFFAOYSA-N
- starbld0004408
- EN300-2008326
- MFCD12159850
- 98968-67-3
- 2-amino-3-methyl-4-chloro-benzoic acid, methyl ester
- AT33398
- DTXSID901208949
- DB-142841
- SCHEMBL2264277
-
- MDL: MFCD12159850
- Inchi: 1S/C9H10ClNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
- InChI Key: SXQHVYMOFKXKPG-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(=O)OC)C(=C1C)N
Computed Properties
- Exact Mass: 199.0400063g/mol
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3Ų
methyl 2-amino-4-chloro-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AT33398-1/G |
METHYL 2-AMINO-4-CHLORO-3-METHYLBENZOATE |
98968-67-3 | 95% | 1g |
$899 | 2023-09-18 | |
| Enamine | EN300-2008326-0.05g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 0.05g |
$395.0 | 2023-09-16 | ||
| Enamine | EN300-2008326-0.1g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 0.1g |
$414.0 | 2023-09-16 | ||
| Enamine | EN300-2008326-0.25g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 0.25g |
$432.0 | 2023-09-16 | ||
| Enamine | EN300-2008326-0.5g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 0.5g |
$451.0 | 2023-09-16 | ||
| Enamine | EN300-2008326-1.0g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-2008326-2.5g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 2.5g |
$923.0 | 2023-09-16 | ||
| Enamine | EN300-2008326-5.0g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-2008326-10.0g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 10g |
$3131.0 | 2023-05-31 | ||
| Enamine | EN300-2008326-1g |
methyl 2-amino-4-chloro-3-methylbenzoate |
98968-67-3 | 1g |
$470.0 | 2023-09-16 |
methyl 2-amino-4-chloro-3-methylbenzoate Suppliers
methyl 2-amino-4-chloro-3-methylbenzoate Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on methyl 2-amino-4-chloro-3-methylbenzoate
Methyl 2-Amino-4-Chloro-3-Methylbenzoate (CAS No. 98968-67-3): Properties, Applications, and Market Insights
Methyl 2-amino-4-chloro-3-methylbenzoate (CAS No. 98968-67-3) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, featuring an amino group and a chloro substituent on its aromatic ring, has garnered attention for its versatile chemical properties. As researchers increasingly focus on sustainable synthesis methods and bioactive intermediates, this compound's role in modern chemistry continues to expand.
The molecular structure of methyl 2-amino-4-chloro-3-methylbenzoate combines several functional groups that make it valuable for drug discovery programs. Its methyl ester moiety provides excellent solubility in organic solvents, while the electron-withdrawing chloro group influences its reactivity patterns. Recent studies highlight its potential as a building block for heterocyclic compounds, particularly in developing novel antimicrobial agents – a hot topic given global concerns about antibiotic resistance.
In pharmaceutical applications, 98968-67-3 serves as a precursor for various benzodiazepine analogs and non-steroidal anti-inflammatory drugs (NSAIDs). The compound's regioselective reactivity allows chemists to modify its structure efficiently, addressing current industry demands for targeted molecular modifications. With the growing emphasis on green chemistry, researchers are exploring catalytic methods to produce this intermediate with reduced environmental impact.
The agrochemical sector utilizes methyl 2-amino-4-chloro-3-methylbenzoate in developing next-generation crop protection agents. Its structural features contribute to the synthesis of systemic fungicides and plant growth regulators, aligning with the agricultural industry's need for sustainable pest management solutions. As precision farming gains traction, this compound's role in creating selective herbicides becomes increasingly relevant.
From a synthetic chemistry perspective, CAS 98968-67-3 demonstrates interesting characteristics in nucleophilic aromatic substitution reactions. The ortho-positioned amino group facilitates unique reaction pathways that are valuable for constructing complex molecular architectures. Recent publications discuss its use in metal-catalyzed cross-coupling reactions, a trending research area in organic synthesis methodologies.
Market analysis indicates steady growth in demand for methyl 2-amino-4-chloro-3-methylbenzoate, particularly from contract research organizations and specialty chemical manufacturers. The compound's high purity grades (typically ≥98%) command premium pricing in the fine chemicals market. Suppliers are responding to customer needs by offering customized packaging solutions and technical support for scale-up processes.
Quality control of 98968-67-3 involves advanced analytical techniques including HPLC analysis and spectroscopic characterization. The pharmaceutical industry's stringent requirements have driven improvements in manufacturing protocols, with particular attention to residual solvent levels and isomeric purity. These developments reflect broader trends toward quality by design in chemical production.
Storage and handling recommendations for methyl 2-amino-4-chloro-3-methylbenzoate emphasize protection from moisture and light exposure. Standard laboratory practices include storage in amber glass containers under inert atmosphere when long-term stability is required. These precautions maintain the compound's chemical integrity for critical research applications.
Emerging research directions explore the compound's potential in material science applications, particularly as a monomer for specialty polymers. Its aromatic structure and functional groups offer possibilities for creating advanced materials with tailored properties. This diversification of applications contributes to the compound's growing commercial importance beyond traditional pharmaceutical uses.
For researchers working with CAS 98968-67-3, recent literature highlights optimized workup procedures that improve yield and purity. The development of continuous flow chemistry approaches for its synthesis represents an innovative response to industry demands for process intensification. These technical advancements position methyl 2-amino-4-chloro-3-methylbenzoate as a compound of continuing relevance in modern chemical research and development.
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